molecular formula C16H20N4O4S B7014327 N-[3-(methylsulfamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide

N-[3-(methylsulfamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide

Cat. No.: B7014327
M. Wt: 364.4 g/mol
InChI Key: DHRWVHJBALEKTD-UHFFFAOYSA-N
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Description

N-[3-(methylsulfamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an oxazole ring, and a methylsulfamoyl phenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Properties

IUPAC Name

N-[3-(methylsulfamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-17-25(22,23)14-4-2-3-13(11-14)18-16(21)20-8-5-12(6-9-20)15-7-10-24-19-15/h2-4,7,10-12,17H,5-6,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRWVHJBALEKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)NC(=O)N2CCC(CC2)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Attachment of the Methylsulfamoyl Phenyl Group: This step involves the sulfonation of a phenyl ring followed by methylation to introduce the methylsulfamoyl group.

    Coupling Reactions: The final step involves coupling the piperidine and oxazole rings with the methylsulfamoyl phenyl group using a suitable coupling reagent, such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfamoyl group.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl group in the carboxamide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(methylsulfamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as cancer, inflammation, or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which N-[3-(methylsulfamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It might modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Antimicrobial Action: The compound could disrupt microbial cell membranes or interfere with essential microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(methylsulfamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide: shares similarities with other sulfonamide-containing compounds, oxazole derivatives, and piperidine-based molecules.

    Sulfonamides: Known for their antimicrobial properties, sulfonamides are widely used in medicine.

    Oxazole Derivatives: These compounds are often explored for their biological activities, including anticancer and anti-inflammatory effects.

    Piperidine-Based Molecules: Piperidine rings are common in pharmaceuticals due to their stability and bioactivity.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

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